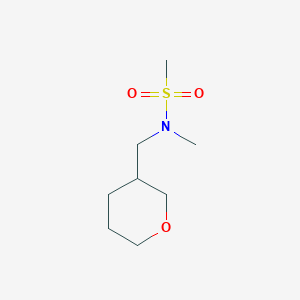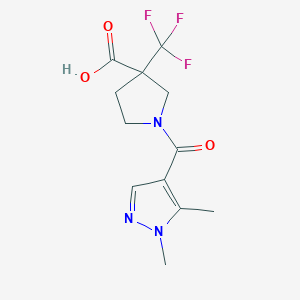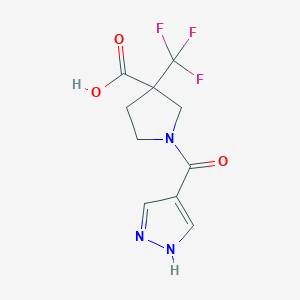
N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). It is a small molecule that has shown promising results in the treatment of various types of cancer.
Mechanism of Action
MS-275 inhibits N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide, which are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. By inhibiting N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide, MS-275 increases histone acetylation, leading to chromatin relaxation and gene expression. This results in the upregulation of tumor suppressor genes and the downregulation of oncogenes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MS-275 has been shown to have several biochemical and physiological effects. It induces G1 and G2/M cell cycle arrest, leading to the inhibition of cancer cell proliferation. It also induces apoptosis by activating caspases and the mitochondrial pathway. MS-275 has been shown to inhibit angiogenesis, which is the formation of new blood vessels, by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, MS-275 has been shown to modulate the immune system by increasing the expression of major histocompatibility complex (MHC) class I and II molecules and enhancing T-cell activation.
Advantages and Limitations for Lab Experiments
MS-275 has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an effective tool for studying the mechanism of action of HDAC inhibitors. It is also highly selective for N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide, making it a useful tool for studying the role of specific HDAC isoforms in cancer. However, MS-275 has some limitations. It has low solubility in water, making it difficult to administer in vivo. It also has a short half-life, which may limit its efficacy in long-term studies.
Future Directions
There are several future directions for MS-275 research. One direction is to study its efficacy in combination with other anticancer agents, such as immunotherapies and targeted therapies. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of MS-275. Additionally, MS-275 could be used as a tool to study the role of N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide in other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, further studies are needed to optimize the dosing and administration of MS-275 for maximum efficacy in cancer treatment.
Synthesis Methods
MS-275 can be synthesized by reacting N-methyl-3-(sulfonylmethyl)aniline with 3-bromooxane in the presence of a palladium catalyst. The resulting product is then treated with methyl iodide to obtain MS-275. The synthesis method is well-documented in the literature, and the purity of the compound can be confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Scientific Research Applications
MS-275 has been extensively studied for its anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer. MS-275 has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-9(13(2,10)11)6-8-4-3-5-12-7-8/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXYWLQDDLAWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)
![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)
![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)

![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)


![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)


![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)